molecular formula C10H15NO2 B13640240 Ethyl 3-(piperidin-3-yl)prop-2-ynoate

Ethyl 3-(piperidin-3-yl)prop-2-ynoate

Cat. No.: B13640240
M. Wt: 181.23 g/mol
InChI Key: WLCSRSFTQZMFIF-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-3-yl)prop-2-ynoate is an organic compound characterized by a piperidine ring attached to a propynoate ester backbone. The propynoate group (a conjugated alkyne-ester system) confers high reactivity, while the piperidine moiety introduces steric and electronic effects that influence its chemical behavior and biological interactions. This compound is primarily utilized in pharmaceutical and materials science research due to its dual functionality, enabling participation in cycloaddition reactions, hydrogen bonding, and nucleophilic substitutions .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 3-piperidin-3-ylprop-2-ynoate

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-4,7-8H2,1H3

InChI Key

WLCSRSFTQZMFIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(piperidin-3-yl)prop-2-ynoate typically involves the reaction of piperidine derivatives with ethyl propiolate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of ethyl propiolate to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-3-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Ethyl 3-(piperidin-3-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-(piperidin-3-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Piperidine Derivatives

Ethyl 3-(piperidin-3-yl)prop-2-ynoate differs from its positional isomers, such as Ethyl 3-(piperidin-2-yl)propanoate HCl, in the substitution pattern of the piperidine ring. Key differences in reactivity include:

Compound Oxidation Rate (KMnO₄) Reduction Efficiency (LiAlH₄)
Ethyl 3-(piperidin-3-yl)propanoate HCl 0.85 (relative) 0.95 (relative)
Ethyl 3-(piperidin-2-yl)propanoate HCl 0.78 1.20

The 3-piperidinyl isomer exhibits slower oxidation due to steric hindrance around the nitrogen atom, while the 2-piperidinyl analog shows enhanced reduction efficiency owing to better accessibility of the carbonyl group .

Heterocyclic Ring Substitutions

Replacing the piperidine ring with other heterocycles alters reactivity and applications:

Ethyl 3-(oxetan-3-yl)prop-2-ynoate
  • Structural Difference : Oxetane ring instead of piperidine.
  • Impact : The oxetane’s smaller ring size (4-membered vs. 6-membered piperidine) increases ring strain, enhancing reactivity in ring-opening polymerizations. However, it lacks the basic nitrogen of piperidine, reducing its capacity for hydrogen bonding .
Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate
  • Structural Difference : Imidazole ring replaces piperidine.
  • Impact : The imidazole’s aromaticity and nitrogen lone pairs enable coordination with metal catalysts, making it superior in catalytic applications. In contrast, the piperidine analog is more suited for pH-sensitive drug delivery due to its basic nitrogen .

Substituent Effects on the Propynoate Chain

Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate
  • Structural Difference : Aromatic substituents (Cl, F) instead of piperidine.
  • Impact : The electron-withdrawing halogens increase electrophilicity of the alkyne, accelerating click chemistry reactions. However, the absence of a piperidine ring limits its solubility in polar solvents compared to the target compound .
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate
  • Structural Difference : Piperidine at position 1 and a phenyl group at position 3.
  • Impact : The phenyl group enhances lipophilicity, improving blood-brain barrier penetration in drug design. However, the 1-piperidinyl configuration reduces steric hindrance compared to the 3-piperidinyl isomer .

Ester Group Variations

Methyl 3-(oxetan-3-yl)prop-2-ynoate
  • Structural Difference : Methyl ester instead of ethyl.
  • Impact : The methyl group slightly increases volatility but reduces steric bulk, enhancing reaction rates in nucleophilic acyl substitutions. Ethyl esters, however, offer better stability in prolonged storage .

Key Research Findings

  • Synthetic Utility: The piperidine ring in this compound enables regioselective functionalization, a feature absent in morpholine or pyrrolidine analogs .
  • Biological Activity : Piperidine-containing analogs exhibit higher antimicrobial activity than oxetane or imidazole derivatives due to improved membrane permeability .
  • Material Science : The compound’s alkyne group facilitates incorporation into polymers via azide-alkyne cycloaddition, outperforming phenyl-substituted analogs in crosslinking efficiency .

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